molecular formula C7H14O5S B021489 beta-D-Galactopyranoside, methyl 1-thio- CAS No. 155-30-6

beta-D-Galactopyranoside, methyl 1-thio-

Cat. No.: B021489
CAS No.: 155-30-6
M. Wt: 210.25 g/mol
InChI Key: LZFNFLTVAMOOPJ-XMAYFYEJSA-N
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Description

Beta-D-Galactopyranoside, methyl 1-thio- (BGMT) is a carbohydrate-based compound with a wide range of applications in scientific research and biochemistry. It is a valuable tool in the study of cell biology, biochemistry, and biopharmaceuticals. BGMT is also used in the synthesis of several important molecules, such as glycoproteins, which are essential for many cellular processes.

Scientific Research Applications

Enzymatic Reactions and Inhibition

  • Enzyme Catalysis : Beta-D-Galactopyranoside, methyl 1-thio- is a competitive inhibitor in the hydrolysis of beta-galactosidase-catalyzed substrates, illustrating its role in enzymatic reactions (Sinnott, 1971).

  • Affinity Chromatography : This compound is used in the synthesis of ligands for affinity chromatography, specifically for isolating serum amyloid P protein from human serum (Ziegler et al., 1992).

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research has focused on the synthesis of various derivatives of beta-D-Galactopyranoside, methyl 1-thio-, which are useful in studying the properties of these compounds and their potential applications (Shin & Perlin, 1979).

  • Modification and Applications : Studies have explored the synthesis of modified analogs of methyl beta-D-galactopyranoside, including the 4-thio derivative, to understand their potential as substrates for various biochemical applications (Maradufu & Perlin, 1974).

Biomedical Applications

  • Imaging of Gene Expression : Beta-D-Galactopyranoside, methyl 1-thio- derivatives have been used in the synthesis of radioiodine-labeled compounds for noninvasive imaging of gene expression (Choi et al., 2003).

  • Therapeutic Development : Derivatives of beta-D-Galactopyranoside, methyl 1-thio- are being explored for therapeutic development as they offer properties like hydrolytic stability and increased hydrophobicity compared to natural oligosaccharides (Nilsson et al., 1999).

  • Inhibition of Galectins : Various derivatives of beta-D-Galactopyranoside, methyl 1-thio- are synthesized as inhibitors against galectins, which play roles in cancer and inflammation (Oberg et al., 2008).

Mechanism of Action

Target of Action

Beta-D-Galactopyranoside, methyl 1-thio-, also known as Methyl-β-D-thiogalactoside (TMG), primarily targets the lac repressor system in Escherichia coli . The lac repressor system is a crucial component in the regulation of the lac operon, a set of genes responsible for the transport and metabolism of lactose in E. coli .

Mode of Action

TMG interacts with the lac repressor system by acting as an inducer . In the presence of TMG, the lac repressor changes its conformation, which in turn allows the transcription of the lac operon . This leads to the production of β-galactosidase, an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose .

Biochemical Pathways

The primary biochemical pathway affected by TMG is the lactose metabolism pathway in E. coli . When TMG induces the lac operon, it leads to the production of β-galactosidase, which then catalyzes the hydrolysis of lactose into glucose and galactose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .

Pharmacokinetics

Given its solubility in water , it can be inferred that TMG may have good bioavailability

Result of Action

The primary molecular effect of TMG’s action is the induction of the lac operon, leading to the production of β-galactosidase .

Action Environment

The action of TMG is influenced by the presence of other sugars in the environment. For example, in the presence of glucose, the preferred energy source for E. coli, the induction of the lac operon by TMG is inhibited, a phenomenon known as catabolite repression . Therefore, the efficacy of TMG is influenced by the metabolic state of the cell and the availability of other energy sources .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Beta-D-Galactopyranoside, methyl 1-thio- interacts with various enzymes, proteins, and other biomolecules. It is treated with various acyl halides to produce 6-O-acyl esters by direct acylation method .

Cellular Effects

Beta-D-Galactopyranoside, methyl 1-thio- has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Beta-D-Galactopyranoside, methyl 1-thio- is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Beta-D-Galactopyranoside, methyl 1-thio- change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Beta-D-Galactopyranoside, methyl 1-thio- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Beta-D-Galactopyranoside, methyl 1-thio- is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Beta-D-Galactopyranoside, methyl 1-thio- is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Beta-D-Galactopyranoside, methyl 1-thio- and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of beta-D-Galactopyranoside, methyl 1-thio- can be achieved through a series of reactions starting from commercially available starting materials. The synthesis pathway involves the protection of the hydroxyl group of galactose, followed by the introduction of a thiol group at the anomeric carbon and subsequent deprotection of the hydroxyl group. Finally, the methyl group is introduced at the thiol group to form the desired compound.", "Starting Materials": ["D-Galactose", "Thioglycolic acid", "Methyl iodide", "Acetic anhydride", "Pyridine", "Methanol", "Sodium bicarbonate"], "Reaction": ["1. Protection of the hydroxyl group of galactose using acetic anhydride and pyridine to form the acetate derivative", "2. Introduction of thiol group at the anomeric carbon of the protected galactose using thioglycolic acid and sodium bicarbonate", "3. Deprotection of the hydroxyl group using methanol and hydrochloric acid to form the thiol group", "4. Methylation of the thiol group using methyl iodide and sodium bicarbonate to form beta-D-Galactopyranoside, methyl 1-thio-"] }

155-30-6

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1

InChI Key

LZFNFLTVAMOOPJ-XMAYFYEJSA-N

Isomeric SMILES

CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O

SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CSC1C(C(C(C(O1)CO)O)O)O

155-30-6

Pictograms

Irritant

synonyms

methyl 1-thio-beta-D-galactopyranoside
methyl beta-D-thiogalactopyranoside
methyl beta-D-thiogalactoside
methylthiogalactoside
thiomethylgalactoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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